molecular formula C19H31N3O3 B5362695 N'-(4-methoxybenzyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

N'-(4-methoxybenzyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

Cat. No. B5362695
M. Wt: 349.5 g/mol
InChI Key: VKZRGDKMHIRTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood. However, it is thought to act as a selective antagonist of the α3β4 nicotinic acetylcholine receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MP-10 has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, and to increase the release of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its high selectivity for the α3β4 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on MP-10. One area of interest is the potential use of MP-10 in the treatment of anxiety and depression in humans. Another area of research is the development of more selective and potent compounds that target the α3β4 nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its effects on the central nervous system.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 4-methoxybenzyl isocyanate with 3-methoxypropylamine and 1-methyl-4-piperidinylamine. The resulting product is then purified to obtain MP-10 in its pure form.

Scientific Research Applications

MP-10 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and antidepressant properties.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-21-12-9-17(10-13-21)22(11-4-14-24-2)19(23)20-15-16-5-7-18(25-3)8-6-16/h5-8,17H,4,9-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZRGDKMHIRTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCCOC)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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